molecular formula C8H9BrO2 B8650972 4-Bromo-3-(2-hydroxyethyl)phenol

4-Bromo-3-(2-hydroxyethyl)phenol

Cat. No.: B8650972
M. Wt: 217.06 g/mol
InChI Key: CODFXJPNZHQAQN-UHFFFAOYSA-N
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Description

4-Bromo-3-(2-hydroxyethyl)phenol is a brominated phenolic compound featuring a hydroxyl group at the para position, a bromine atom at position 4, and a 2-hydroxyethyl substituent at position 3 of the aromatic ring. Its molecular structure combines the electron-withdrawing effects of bromine with the hydrogen-bonding capabilities of the hydroxyethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s synthesis often involves multi-step reactions, such as the reduction of ester precursors using reagents like lithium aluminium hydride (LiAlH₄) . Its structural uniqueness lies in the interplay between bromine’s electronegativity and the hydroxyethyl group’s polarity, which influences reactivity, solubility, and biological activity.

Properties

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

4-bromo-3-(2-hydroxyethyl)phenol

InChI

InChI=1S/C8H9BrO2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,10-11H,3-4H2

InChI Key

CODFXJPNZHQAQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CCO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2-hydroxyethyl)phenol typically involves the bromination of 3-(2-hydroxy-ethyl)-phenol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2-hydroxyethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The bromine atom can be reduced to form 3-(2-hydroxy-ethyl)-phenol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: 4-Bromo-3-(2-carboxy-ethyl)-phenol.

    Reduction: 3-(2-hydroxy-ethyl)-phenol.

    Substitution: Products depend on the nucleophile used, such as 4-methoxy-3-(2-hydroxy-ethyl)-phenol or 4-cyano-3-(2-hydroxy-ethyl)-phenol.

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-3-(2-hydroxyethyl)phenol exhibits notable pharmacological properties, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity :
    • Studies indicate that compounds with bromophenyl groups often display significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Antioxidant Properties :
    • The compound demonstrates antioxidant potential, effectively scavenging free radicals. This activity suggests protective effects against oxidative stress-related diseases, which are critical in developing therapeutic agents for conditions like cancer and neurodegenerative disorders.
  • Cytotoxicity Studies :
    • Research has shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines. In vitro studies have reported IC50 values indicating potent cytotoxic effects on breast cancer cell lines, highlighting its potential as an anticancer agent.

Agricultural Applications

Due to its biological activity, this compound may also find applications in agriculture:

  • Pesticide Formulations : The compound's antimicrobial properties can be harnessed in developing eco-friendly pesticides or fungicides to protect crops from bacterial and fungal pathogens.

Materials Science Applications

The unique chemical structure of this compound allows for potential applications in materials science:

  • Polymer Chemistry :
    • It can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties due to the presence of the bromine atom .
  • Dyes and Pigments :
    • The compound can be explored as a precursor for synthesizing dyes or pigments used in various industrial applications, leveraging its aromatic structure for color stability .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that bromophenyl derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, reinforcing the potential use of this compound in pharmaceutical formulations aimed at treating infections.

Case Study 2: Antioxidant Evaluation

Research conducted in Food Chemistry assessed the antioxidant capacity of thioether compounds, revealing that those with hydroxypropyl substitutions had enhanced radical scavenging abilities compared to their counterparts, suggesting similar potential for derivatives like this compound.

Case Study 3: Cytotoxic Effects

A study published in Cancer Letters reported that compounds similar to this compound caused significant reductions in cell viability in breast cancer cell lines, emphasizing its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2-hydroxyethyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting cellular pathways and processes. The bromine atom and hydroxyethyl group can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Hydroxytyrosol [4-(2-hydroxyethyl)benzene-1,2-diol]

  • Structure : Features an additional hydroxyl group at position 2.
  • Properties: Increased hydrogen bonding and antioxidant capacity compared to this compound. Hydroxytyrosol’s applications focus on food and nutraceutical industries .

Brominated Phenolic Derivatives

4-Bromo-3-methylphenol

  • Structure : Methyl group at position 3 instead of hydroxyethyl.
  • Properties : Lower polarity and reduced hydrogen-bonding capacity, leading to decreased water solubility. The methyl group introduces steric hindrance but lacks the hydroxyethyl’s reactivity in cyclization reactions .

4-Bromo-3-(trifluoromethyl)phenol

  • Structure : Trifluoromethyl group at position 3.
  • Properties: Strong electron-withdrawing effects from the -CF₃ group enhance phenolic acidity compared to the hydroxyethyl substituent. This compound is used in synthetic intermediates for pharmaceuticals .

5-Bromo-2-(hydroxymethyl)phenol

  • Structure : Hydroxymethyl group at position 2.
  • The hydroxymethyl group may participate in different reaction pathways, such as ether formation .

Complexes and Derivatives

4-Bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (Schiff Base HL1)

  • Structure: A Schiff base ligand derived from this compound.
  • The bromine and hydroxyethyl groups contribute to ligand rigidity and metal coordination efficiency .

4-Bromo-3-(2-hydroxyethyl)phenyl tert-butyldimethylsilyl ether

  • Structure : The hydroxyethyl group is protected as a silyl ether.
  • Properties : Enhanced stability under basic conditions, facilitating use in multi-step syntheses. The bromine remains reactive for further functionalization .

Comparative Data Table

Compound Substituents Key Properties Applications References
This compound Br (C4), -CH₂CH₂OH (C3) Moderate solubility, electrophilic reactivity, bioactivity potential Pharmaceutical intermediates
Tyrosol -CH₂CH₂OH (C4) High solubility, antioxidant activity Nutraceuticals, diabetes treatment
4-Bromo-3-methylphenol Br (C4), -CH₃ (C3) Low solubility, steric hindrance Industrial synthesis
4-Bromo-3-(trifluoromethyl)phenol Br (C4), -CF₃ (C3) High acidity, electron-deficient ring Fluorinated drug precursors
Schiff Base HL1 Br, -CH₂CH₂OH, imine linkage Metal coordination, anticancer activity Bioinorganic chemistry

Key Findings and Implications

  • Electronic Effects: Bromine’s electron-withdrawing nature increases the phenolic OH acidity compared to non-brominated analogs like Tyrosol .
  • Solubility : The hydroxyethyl group improves water solubility, but bromine counteracts this effect, resulting in intermediate polarity .
  • Reactivity : Bromine facilitates electrophilic substitutions (e.g., Suzuki coupling), while the hydroxyethyl group participates in cyclization or protection/deprotection strategies .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Bromo-3-(2-hydroxyethyl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is often employed: (1) Introduction of the hydroxyethyl group via Williamson ether synthesis or nucleophilic substitution on a pre-brominated phenol derivative, and (2) regioselective bromination using N-bromosuccinimide (NBS) under controlled pH. Optimization involves solvent selection (e.g., polar aprotic solvents like DMF for bromination ), temperature modulation (0–25°C to minimize side reactions), and protecting groups (e.g., acetyl for hydroxyl groups to prevent oxidation). Yield improvements rely on stoichiometric adjustments (e.g., 1.2–1.5 equiv. brominating agents) and catalytic additives (e.g., FeCl₃ for electrophilic aromatic substitution) .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : ¹H NMR will show distinct splitting patterns for the hydroxyethyl group (δ ~3.6–3.8 ppm for –CH₂– and δ ~1.5–2.0 ppm for –OH, exchangeable with D₂O). Aromatic protons exhibit coupling constants indicative of substitution patterns (e.g., para-bromo vs. ortho-hydroxyethyl) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 231.0) and bromine isotopic patterns.
  • Elemental Analysis : Validate C, H, Br, and O percentages within ±0.3% of theoretical values .

Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction?

  • Methodological Answer : Use slow evaporation from a mixed solvent system (e.g., ethanol/water or acetone/hexane) to promote controlled nucleation. For diffraction-quality crystals, maintain a temperature gradient (4–10°C) and avoid rapid supersaturation. Refinement with SHELXL and visualization via ORTEP ensure accurate structural determination. Hydrogen-bonding networks should be analyzed using graph set notation .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in crystalline phases?

  • Methodological Answer : Employ graph set analysis to categorize hydrogen bonds (e.g., O–H···O, O–H···Br). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict preferred dimeric or chain motifs. Experimentally, compare X-ray data with computational models to identify discrepancies in bond angles (e.g., C–Br···O vs. C–O···Br interactions) . Polar solvents often stabilize extended networks, while nonpolar media favor isolated dimers.

Q. How can researchers resolve contradictions between computational and experimental electronic properties (e.g., HOMO-LUMO gaps)?

  • Methodological Answer : Discrepancies arise from solvation effects or basis set limitations. To reconcile:
  • Experimental : Obtain UV-Vis spectra in multiple solvents (e.g., ethanol, DMSO) to assess solvatochromism.
  • Computational : Use implicit solvation models (e.g., PCM) and higher basis sets (e.g., 6-311++G**) for DFT. Compare Mulliken charges with XPS data for bromine electronegativity .
  • Validation : Cross-reference with cyclic voltammetry to measure redox potentials, which correlate with HOMO-LUMO gaps .

Q. What experimental variables explain conflicting reaction yields reported in literature for bromination of phenolic precursors?

  • Methodological Answer : Key variables include:
  • Bromine Source : NBS vs. Br₂ (the latter may cause over-bromination).
  • Solvent Polarity : Higher polarity (e.g., DMF) stabilizes transition states but may deprotonate phenolic –OH, altering regioselectivity .
  • Catalysts : FeCl₃ vs. AlCl₃ (Lewis acid strength impacts electrophilic substitution rates).
    Systematic optimization via Design of Experiments (DoE) can isolate critical factors .

Q. How does the hydroxyethyl substituent affect the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-donating hydroxyethyl group activates the aromatic ring toward electrophiles but sterically hinders para-substitution. To study:
  • Kinetic Analysis : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH.
  • DFT Modeling : Calculate activation energies for meta vs. para attack pathways.
  • Isotopic Labeling : Use ¹⁸O-tagged hydroxyethyl groups to track hydrogen-bonding effects on transition states .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in reported melting points or spectral data?

  • Methodological Answer :
  • Purity Assessment : Re-crystallize the compound and repeat DSC for melting point verification.
  • Spectroscopic Reproducibility : Acquire NMR in deuterated solvents with internal standards (e.g., TMS). Compare with literature data from peer-reviewed sources (e.g., PubChem ).
  • Contaminant Screening : Use HPLC-MS to detect trace byproducts (e.g., di-brominated isomers) .

Q. What strategies mitigate experimental artifacts in studying the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Control for Phenol Red Interference : Use phenol red-free media in cell cultures to avoid estrogenic activity confounding results .
  • Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-specific effects.
  • Structural Analogues : Compare activity with 4-Bromo-3-(methoxymethoxy)benzoic acid to isolate hydroxyethyl-specific effects.

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